(4-Bromo-6-methylpyridin-2-YL)methanol chemical properties.
(4-Bromo-6-methylpyridin-2-YL)methanol chemical properties.
An In-Depth Technical Guide to (4-Bromo-6-methylpyridin-2-YL)methanol for Advanced Research and Development
Introduction
(4-Bromo-6-methylpyridin-2-YL)methanol, identified by CAS Number 448906-60-3, is a substituted pyridine derivative that serves as a crucial building block in modern organic synthesis.[1][2] Its unique trifunctional structure—comprising a pyridine core, a reactive bromine atom, and a versatile hydroxymethyl group—positions it as a valuable intermediate for creating complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and handling, tailored for researchers, scientists, and professionals in the field of drug development. The strategic placement of its functional groups allows for sequential and site-selective modifications, making it an indispensable tool in the synthesis of novel pharmaceutical candidates and functional materials.
Physicochemical and Spectroscopic Profile
The physical and chemical properties of (4-Bromo-6-methylpyridin-2-YL)methanol are fundamental to its application in synthesis, dictating reaction conditions, solvent selection, and purification strategies.
Core Properties
A summary of its key physicochemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 448906-60-3 | [1][2][3] |
| Molecular Formula | C₇H₈BrNO | [1][2][4] |
| Molecular Weight | 202.05 g/mol | [1][2] |
| Appearance | Solid | [1][3] |
| Purity | Typically ≥95% | [2][3] |
| Storage | Inert atmosphere, 2-8°C | [3] |
| InChI Key | VSYVUCDSONNKNP-UHFFFAOYSA-N | [1][3][4] |
Spectroscopic Signature
While raw spectral data requires experimental acquisition[5], the structure of (4-Bromo-6-methylpyridin-2-YL)methanol allows for the prediction of its characteristic spectroscopic features, which are essential for reaction monitoring and structural confirmation.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals. The methyl protons (-CH₃) would appear as a singlet, typically in the upfield region (δ 2.0-3.0 ppm). The methylene protons of the hydroxymethyl group (-CH₂OH) would also likely present as a singlet (δ 4.0-5.0 ppm), and the hydroxyl proton (-OH) would be a broad singlet whose chemical shift is dependent on concentration and solvent. The two aromatic protons on the pyridine ring would appear as singlets in the downfield aromatic region (δ 7.0-8.5 ppm).
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¹³C NMR: The carbon NMR spectrum will display seven distinct carbon signals. The methyl carbon would be found furthest upfield, followed by the methylene carbon. The five carbons of the pyridine ring would appear in the aromatic region, with the carbon atom bonded to the bromine showing a characteristic shift.
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Mass Spectrometry (MS): The mass spectrum would exhibit a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks of nearly equal intensity at m/z values corresponding to the [M]+ and [M+2]+ ions.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretch of the alcohol group. C-H stretching vibrations for the aromatic and aliphatic groups, as well as C=N and C=C stretching from the pyridine ring, would also be present.
Synthesis and Purification
The synthesis of (4-Bromo-6-methylpyridin-2-YL)methanol is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common synthetic strategy involves the selective bromination of a pre-existing methyl-substituted pyridine precursor, followed by functional group manipulation to introduce the hydroxymethyl group.
Illustrative Synthetic Protocol
A plausible and commonly employed synthetic route starts from 2,6-lutidine N-oxide. The following is a conceptual protocol that highlights the key transformations.
Step 1: Nitration of 2,6-Lutidine N-oxide
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Cool a mixture of fuming sulfuric acid and fuming nitric acid to 0°C.
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Slowly add 2,6-lutidine N-oxide while maintaining the temperature below 10°C.
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The reaction mixture is then heated to 90°C for several hours to effect nitration at the 4-position.
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After cooling, the mixture is poured onto ice and neutralized to precipitate the 2,6-dimethyl-4-nitropyridine N-oxide product.
Causality: The N-oxide functionality activates the 4-position of the pyridine ring towards electrophilic substitution, while the acidic conditions generate the nitronium ion (NO₂⁺) necessary for nitration.
Step 2: Conversion of Nitro to Bromo Group
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The 4-nitro intermediate is treated with acetyl bromide (AcBr) or hydrobromic acid (HBr) to substitute the nitro group with a bromine atom. This step also typically removes the N-oxide.
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The reaction yields 4-bromo-2,6-dimethylpyridine.
Causality: This transformation proceeds via a nucleophilic aromatic substitution mechanism, where the bromide ion displaces the nitro group, which is a good leaving group under these conditions.
Step 3: Selective Oxidation and Reduction
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The 4-bromo-2,6-dimethylpyridine is selectively oxidized at one of the methyl groups using an oxidizing agent like selenium dioxide (SeO₂) to form 4-bromo-6-methylpyridine-2-carbaldehyde.
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The resulting aldehyde is then reduced to the primary alcohol using a mild reducing agent such as sodium borohydride (NaBH₄) in methanol or ethanol.
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The final product, (4-Bromo-6-methylpyridin-2-YL)methanol, is isolated after an aqueous workup and purification.
Causality: SeO₂ is a specific reagent for the oxidation of activated methyl groups (alpha to a heteroaromatic ring) to aldehydes. NaBH₄ is chosen for the subsequent reduction because it is selective for aldehydes and ketones and will not reduce the pyridine ring or the carbon-bromine bond.
Purification
The crude product is typically purified using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. The purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry.
Synthesis Workflow Diagram
Caption: Key reaction pathways for (4-Bromo-6-methylpyridin-2-YL)methanol.
Safety and Handling
Proper handling of (4-Bromo-6-methylpyridin-2-YL)methanol is essential to ensure laboratory safety. The compound is classified with several hazard statements, and appropriate precautions must be taken.
| Safety Aspect | Information | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [3] |
| Signal Word | Warning | [3] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][6][7] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
Personal Protective Equipment (PPE) and Handling
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Use safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles. * Skin Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). A lab coat is required.
-
Respiratory Protection: If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. [8]* General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
First Aid Measures
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If Swallowed: Rinse mouth. Call a poison control center or doctor immediately. * If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. * In Case of Skin Contact: Wash off with soap and plenty of water. [9]* In Case of Eye Contact: Rinse cautiously with water for several minutes. Seek medical attention if irritation persists. [9]
Conclusion
(4-Bromo-6-methylpyridin-2-YL)methanol is a high-value synthetic intermediate with a well-defined chemical profile. Its strategic combination of a modifiable alcohol and a reactive bromine handle on a pyridine scaffold provides chemists with a powerful platform for generating molecular diversity. A thorough understanding of its properties, synthesis, reactivity, and safety protocols is paramount for leveraging its full potential in the design and synthesis of next-generation pharmaceuticals and advanced materials.
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